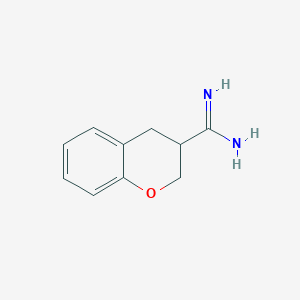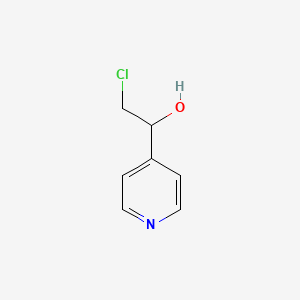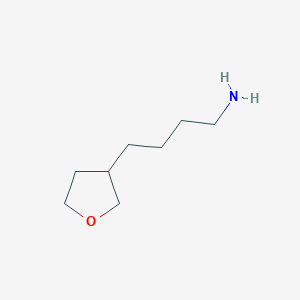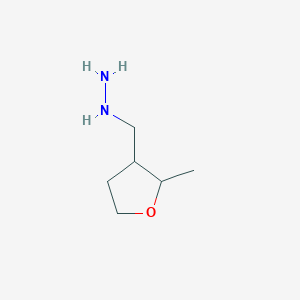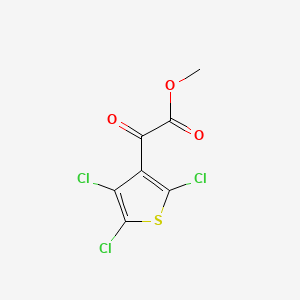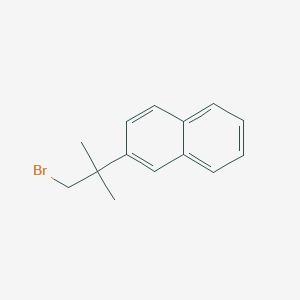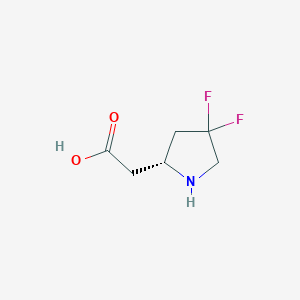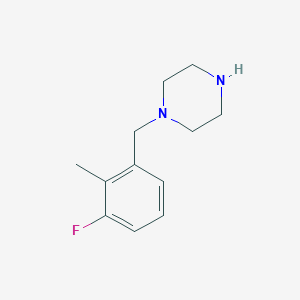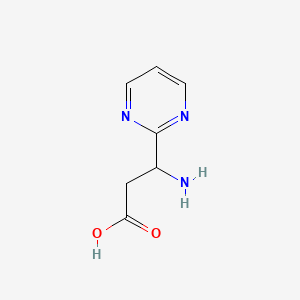
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and an oxazolidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can be achieved through a combination of an asymmetric aldol reaction and a modified Curtius protocol. This method involves the intramolecular ring closure to form the oxazolidinone scaffold . The reaction conditions typically include the use of chiral auxiliaries and specific reagents to ensure stereoselectivity.
Industrial Production Methods
Bulk custom synthesis and procurement services are available for this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxazolidinone ring can yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of bacterial protein synthesis, making it a potential antibacterial agent .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent that inhibits bacterial protein synthesis.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
4-(2,5-dimethylthiophen-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H11NO2S/c1-5-3-7(6(2)13-5)8-4-12-9(11)10-8/h3,8H,4H2,1-2H3,(H,10,11) |
Clave InChI |
HIZOLDVXLSPUPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


